2,6-Dichloro-3-methanehydrazonoylpyridine
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Overview
Description
2,6-Dichloro-3-methanehydrazonoylpyridine is an organic compound with the molecular formula C6H5Cl2N3. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, and a methanehydrazonoyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methanehydrazonoylpyridine typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 2,6-dichloropyridine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methanehydrazonoylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, hydrazones, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dichloro-3-methanehydrazonoylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methanehydrazonoylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-methylpyridine: Similar in structure but with a methyl group instead of a methanehydrazonoyl group.
2,6-Dichloro-3-nitropyridine: Contains a nitro group at position 3 instead of a methanehydrazonoyl group.
Uniqueness
2,6-Dichloro-3-methanehydrazonoylpyridine is unique due to its specific functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C6H5Cl2N3 |
---|---|
Molecular Weight |
190.03 g/mol |
IUPAC Name |
(2,6-dichloropyridin-3-yl)methylidenehydrazine |
InChI |
InChI=1S/C6H5Cl2N3/c7-5-2-1-4(3-10-9)6(8)11-5/h1-3H,9H2 |
InChI Key |
BNNSTJHRZJXMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C=NN)Cl)Cl |
Origin of Product |
United States |
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